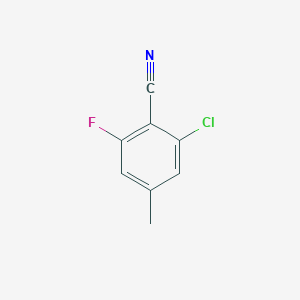
(1R,2S,3R)-3-(4-Amino-pyrrolo(2,3-d)pyrimidin-7-yl)-cyclopentane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol is a complex organic compound featuring a cyclopentane ring substituted with an amino group and a pyrrolo[2,3-d]pyrimidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol typically involves multi-step organic reactions. The starting materials often include cyclopentane derivatives and pyrrolo[2,3-d]pyrimidine precursors. Key steps may involve:
Cyclopentane Functionalization: Introduction of hydroxyl groups on the cyclopentane ring.
Pyrrolo[2,3-d]pyrimidine Synthesis: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization reactions.
Coupling Reactions: Linking the functionalized cyclopentane with the pyrrolo[2,3-d]pyrimidine core under specific conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Use of metal or organocatalysts to improve reaction rates and selectivity.
Purification Techniques: Advanced chromatographic methods to isolate the desired product.
化学反应分析
Types of Reactions
(1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds.
Reduction: Reduction of the amino group to form secondary amines.
Substitution: Nucleophilic substitution reactions at the amino group or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like halides or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of secondary or tertiary amines.
Substitution: Generation of substituted cyclopentane derivatives.
科学研究应用
Chemistry
In chemistry, (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular processes.
相似化合物的比较
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
N-(1,3-Benzothiazol-2-yl)-4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: A complex organic compound with a quinoline core.
Uniqueness
(1r,2s,3r)-3-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol is unique due to its combination of a cyclopentane ring and a pyrrolo[2,3-d]pyrimidine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
194800-77-6 |
|---|---|
分子式 |
C11H14N4O2 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
(1R,2S,3R)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H14N4O2/c12-10-6-3-4-15(11(6)14-5-13-10)7-1-2-8(16)9(7)17/h3-5,7-9,16-17H,1-2H2,(H2,12,13,14)/t7-,8-,9+/m1/s1 |
InChI 键 |
ZBLFXLSZACFGJX-HLTSFMKQSA-N |
手性 SMILES |
C1C[C@H]([C@H]([C@@H]1N2C=CC3=C(N=CN=C32)N)O)O |
规范 SMILES |
C1CC(C(C1N2C=CC3=C(N=CN=C32)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile](/img/structure/B13104054.png)
![tert-Butyl 6-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13104060.png)
![[1,2,5]Thiadiazolo[3,4-b]pyridine](/img/structure/B13104068.png)

![tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13104100.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)


![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)

![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
![Hexahydropyrrolo[2,1-b]oxazole-5-carbonitrile](/img/structure/B13104116.png)
